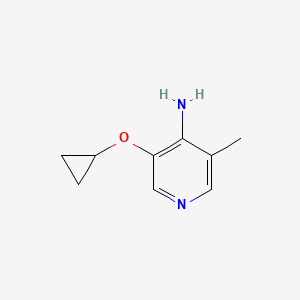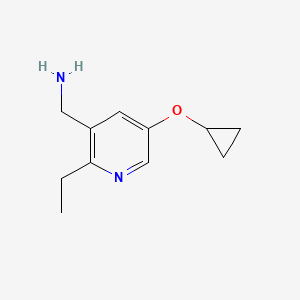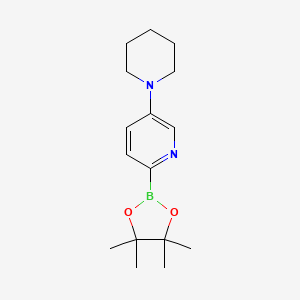
2-Hydroxy-4-iodobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-iodobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C6H6INO3S. This compound is characterized by the presence of a hydroxyl group, an iodine atom, and a sulfonamide group attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-iodobenzene-1-sulfonamide typically involves the iodination of 2-hydroxybenzenesulfonamide. One common method is the reaction of 2-hydroxybenzenesulfonamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:
2-Hydroxybenzenesulfonamide+I2+Oxidizing Agent→2-Hydroxy-4-iodobenzene-1-sulfonamide
Industrial Production Methods
Industrial production of 2-hydroxy-4-iodobenzene-1-sulfonamide may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 2-hydroxybenzenesulfonamide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-Hydroxybenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-iodobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzenesulfonamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodobenzenesulfonamide: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-Hydroxy-4-chlorobenzene-1-sulfonamide: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.
Uniqueness
2-Hydroxy-4-iodobenzene-1-sulfonamide is unique due to the presence of both a hydroxyl group and an iodine atom on the benzene ring
Propiedades
Fórmula molecular |
C6H6INO3S |
|---|---|
Peso molecular |
299.09 g/mol |
Nombre IUPAC |
2-hydroxy-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H6INO3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) |
Clave InChI |
MVDQFPSCWGOOFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)



